3-(3-Acetoxyphenyl)propionic acid
Overview
Description
“3-(3-Acetoxyphenyl)propionic acid” is a compound used for research and development . It is also known as "3-(3-acetoxyphenyl)propanoic acid" . The molecular formula of this compound is C11H12O4 .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the biosynthesis pathways for improving 3-hydroxypropionic acid production in bacteria have been explored . Another study discussed the microbial metabolite of procyanidin A2, which shows suppression of macrophage foam cell formation . A novel oxaloacetate pathway was also established for 3-HP biosynthesis .
Molecular Structure Analysis
While the exact molecular structure of “this compound” is not directly available, related compounds provide some insights. For instance, “3-(4-Hydroxy-3-methoxyphenyl)propionic acid” is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 208.21 . More detailed properties are not directly available from the search results.
Safety and Hazards
Safety measures for handling “3-(3-Acetoxyphenyl)propionic acid” include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
While specific future directions for “3-(3-Acetoxyphenyl)propionic acid” are not directly available, research on related compounds suggests potential areas of interest. For instance, the study on “3-(4-Hydroxy-3-methoxyphenyl)propionic acid” provides insights into the development of functional foods and preventive pharmaceuticals targeting GPR41 .
Properties
IUPAC Name |
3-(3-acetyloxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-10-4-2-3-9(7-10)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPFONPCKLOCIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934116 | |
Record name | 3-[3-(Acetyloxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20934116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150890-98-5 | |
Record name | 3-[3-(Acetyloxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20934116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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